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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrasentan (also known by its development code SB-217242) is a potent, orally active
nonpeptide antagonist of the endothelin (ET) receptors.[1] It exhibits a higher affinity for the
endothelin type A (ETA) receptor, while also antagonizing the endothelin type B (ETB) receptor,
classifying it as a mixed antagonist.[1][2] Endothelins are powerful vasoconstrictor peptides
implicated in the pathophysiology of various cardiovascular diseases, including hypertension
and heart failure.[3] Enrasentan was developed to investigate the therapeutic potential of
blocking the endothelin system. It progressed to Phase Il clinical trials for heart failure but was
ultimately discontinued.[2] This guide provides a comprehensive overview of its chemical
structure, properties, pharmacology, and the experimental methodologies used in its
evaluation.

Chemical Structure and Properties

Enrasentan is an indane derivative with a complex stereochemistry. Its chemical and physical
properties are summarized below.

Chemical Identifiers
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Identifier Value
(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-

IUPAC Name hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-
2,3-dihydro-1H-indene-2-carboxylic acid

Synonyms SB-217242, SB 217242, ENRASENTANUM

CAS Number 167256-08-8

Molecular Formula C29H300s

Canonical SMILES

CCCOC1=CC2=C(C=C1)--INVALID-LINK--
OC)OCCO)C(=0)0">C@@HC4=CC5=C(C=C4
)OCO5

InChl=1S/C29H3008/c1-3-11-34-19-6-7-20-
22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-

InChl 30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-
16-36-23/h4-9,13-15,26-28,30H,3,10-
12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1

InChiKey GLCKXJLCYIIMRB-UPRLRBBYSA-N

Physicochemical Properties

Property Source
Molecular Weight 506.55 g/mol
Appearance White solid powder

Water Solubility (Predicted)

0.00434 mg/mL

logP (Predicted)

pKa (Strongest Acidic,
Predicted)

Storage Conditions

Powder: -20°C for 3 years; In

solvent: -80°C for 1 year
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Pharmacology
Mechanism of Action

Enrasentan functions as a competitive antagonist at both ETA and ETB receptors. The
endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-

3) to these G-protein coupled receptors.

o ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1

leads to potent and sustained vasoconstriction.

o ETB Receptors: Found on endothelial cells, their stimulation can lead to the release of
vasodilators like nitric oxide and prostacyclin. However, ETB receptors are also present on
smooth muscle cells where they can mediate vasoconstriction.

By blocking these receptors, Enrasentan inhibits the physiological effects of endothelin,
leading to vasodilation and a reduction in blood pressure.
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Click to download full resolution via product page
Endothelin Receptor Signaling Pathway and Point of Enrasentan Inhibition.

Pharmacodynamics

Enrasentan's affinity for human cloned endothelin receptors was determined through
competitive binding assays. The compound demonstrates approximately 100-fold greater
selectivity for the ETA receptor over the ETB receptor.
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Receptor Subtype Ligand Ki (nM)
Human ETA Enrasentan (SB-217242) 1.1
Human ETB Enrasentan (SB-217242) 111
Human ETA Atrasentan 0.0551
Human ETB Atrasentan 4.80
Human ETA Bosentan 4.75
Human ETB Bosentan 40.9

Data for Enrasentan from
Ohlstein et al. (1996). Data for
Atrasentan and Bosentan from
Tsuruda et al. (2002) for

comparison.

The functional antagonist activity of Enrasentan was assessed in isolated tissue preparations.
The equilibrium dissociation constant (Kb) values indicate potent antagonism of ETA-mediated

vasoconstriction.

Tissue Preparation  Receptor Target Agonist Kb (nM)
Rat Isolated Aorta ETA Endothelin-1 4.4
Human Isolated )

ETA Endothelin-1 5.0
Pulmonary Artery
Rabbit Isolated i

ETB Sarafotoxin S6c 352

Pulmonary Artery

In animal models, orally administered Enrasentan produced a dose-dependent inhibition of the
pressor response to exogenously administered Endothelin-1 in conscious rats. In a rat model of
hypertension induced by a high-fructose diet, Enrasentan treatment normalized blood
pressure and reduced associated renal and cardiac damage.

Pharmacokinetics
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Pharmacokinetic studies in rats demonstrated that Enrasentan is well-absorbed after oral
administration with good bioavailability.

Parameter Route Value Species
Bioavailability (F) Intraduodenal 66% Rat
Plasma Half-life (t1/2) Intraduodenal 3.3 hours Rat

Systemic Clearance

Intraduodenal 27.3 mL/min/kg Rat
(CL)

In Vitro Permeability Caco-2 cells High N/A

Key Experimental Protocols

This section details the methodologies employed in the preclinical characterization of
Enrasentan.

Receptor Binding Assays

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1671347?utm_src=pdf-body
https://www.benchchem.com/product/b1671347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Prepa

Membrane Preparation
(from cells expressing

human cloned ETA or ETB receptors)

ration

Radio

([*2*1ET-1)

ligand

(Enrasentan, varying concentrations)

Test Compound

Incub

ation

Incubate components

to allow

binding

Sepa

ration
Y

Rapid Filtration
(to separate bound from free radioligand)

Detection

& Analysis
y

(gamma

Quantify Radioactivity

counter)

l

Data Al
(Displacem

nalysis
ent curves)

Calculate

l

Ki values

Click to download full resolution via product page

Workflow for Receptor Binding Affinity Determination.
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Protocol:

e Membrane Preparation: Membranes were prepared from cells stably expressing either
human cloned ETA or ETB receptors.

» Binding Reaction: Membranes were incubated with a fixed concentration of [*23]]-Endothelin-
1 (as the radioligand) in the absence or presence of increasing concentrations of
Enrasentan.

e Separation: The reaction was terminated by rapid filtration through glass fiber filters to
separate the membrane-bound radioligand from the free radioligand.

e Quantification: The radioactivity retained on the filters was quantified using a gamma
counter.

o Data Analysis: The data were used to generate concentration-dependent displacement
curves. The ICso values (concentration of antagonist that inhibits 50% of specific binding)
were determined and then converted to Ki (inhibition constant) values using the Cheng-
Prusoff equation.

In Vitro Functional Antagonism in Isolated Arteries

Protocol:

» Tissue Preparation: Arterial rings (e.g., rat aorta, human pulmonary artery) were isolated and
mounted in organ baths containing a physiological salt solution, maintained at 37°C and
aerated with 95% 0O2/5% COa.

o Equilibration: Tissues were allowed to equilibrate under a resting tension.

o Antagonist Incubation: Tissues were pre-incubated with either vehicle or various
concentrations of Enrasentan for a set period.

e Agonist Challenge: Cumulative concentration-response curves to an agonist (e.g.,
Endothelin-1 for ETA, Sarafotoxin S6c¢ for ETB) were generated.

o Data Analysis: The antagonist effect was quantified by the rightward shift of the agonist
concentration-response curve. The equilibrium dissociation constant (Kb) was calculated
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using the Schild equation. A parallel shift in the curves is indicative of competitive
antagonism.

In Vivo Antihypertensive Efficacy in a Rat Model
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Workflow for the In Vivo Antihypertensive Study.

Protocol:

e Animal Model: Hypertension was induced in Wistar-Kyoto (WKY) rats by feeding them a
high-fructose diet for one month.

o Treatment Groups: The hypertensive rats were divided into groups and treated for an
additional month with either placebo, Enrasentan, or hydralazine (as a comparator
antihypertensive agent) while continuing the high-fructose diet.

e Blood Pressure Measurement: Systolic blood pressure was monitored throughout the study.

o Organ Damage Assessment: At the end of the study, cardiac and renal tissues were
collected for histological analysis to assess target organ damage.

o Outcome: Enrasentan was found to normalize blood pressure and reduce cardiac and renal
damage, an effect not fully replicated by hydralazine despite similar blood pressure control,
suggesting organ-protective effects beyond simple blood pressure reduction.

Clinical Development

Enrasentan was evaluated in patients with heart failure. A Phase Il study compared
Enrasentan (60-90 mg/day) with the ACE inhibitor enalapril (10-20 mg/day) in 72
asymptomatic patients with left ventricular (LV) dysfunction. The primary endpoint was the
change in LV end-diastolic volume index (EDVI) after six months. The study found that enalapril
decreased LV EDVI, indicating favorable remodeling, whereas Enrasentan was associated
with an increase in LV EDVI. Another study, the Enrasentan Cooperative Randomized
Evaluation (ENCOR), investigated its effects in patients with NYHA class II-Ill heart failure, but
the results were not fully published and reportedly showed no benefit over placebo. These
findings led to the discontinuation of its clinical development for heart failure.

Conclusion

Enrasentan is a well-characterized, potent, and orally bioavailable mixed ETA/ETB receptor
antagonist with a clear preference for the ETA receptor. Preclinical studies robustly
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demonstrated its ability to block endothelin signaling and produce significant antihypertensive
and organ-protective effects in animal models. Despite this promising preclinical profile, clinical
trials in patients with heart failure did not demonstrate a therapeutic benefit, highlighting the
complexities of translating findings from animal models to human cardiovascular disease. The
detailed data on Enrasentan's pharmacology and the experimental methods used for its
characterization remain valuable for researchers in the field of endothelin biology and
cardiovascular drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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